molecular formula C13H14N2O B8336707 C-(5-Phenoxymethyl-pyridin-2-yl)-methylamine

C-(5-Phenoxymethyl-pyridin-2-yl)-methylamine

Cat. No. B8336707
M. Wt: 214.26 g/mol
InChI Key: GZOPEEHBISTSKA-UHFFFAOYSA-N
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Patent
US07932272B2

Procedure details

2-(5-Phenoxymethyl-pyridin-2-ylmethyl)-isoindol-1,3-dione described in Preparation Example 188 (383 mg, 1.11 mmol) was dissolved in ethanol (3 mL) and tetrahydrofuran (3 mL). Hydrazine monohydrate (538 μL, 11.1 mmol) was added to this solution at room temperature, and the solution was stirred under reflux for 1 hour. The reaction solution was partitioned in water and ethyl acetate. The organic layer was separated, washed with brine, and then, dried over anhydrous magnesium sulfate. The organic layer was filtered, then, the solvent was evaporated in vacuo, the residue was purified by NH silica gel column chromatography (ethyl acetate/methanol=10/1), and the title compound (122 mg, 51%) was obtained as a colorless oil.
Name
2-(5-Phenoxymethyl-pyridin-2-ylmethyl)-isoindol-1,3-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 188
Quantity
383 mg
Type
reactant
Reaction Step Two
Quantity
538 μL
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Five
Yield
51%

Identifiers

REACTION_CXSMILES
[O:1]([CH2:8][C:9]1[CH:10]=[CH:11][C:12]([CH2:15][N:16]2C(=O)C3C(=CC=CC=3)C2=O)=[N:13][CH:14]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.O.NN>C(O)C.O1CCCC1>[O:1]([CH2:8][C:9]1[CH:10]=[CH:11][C:12]([CH2:15][NH2:16])=[N:13][CH:14]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
2-(5-Phenoxymethyl-pyridin-2-ylmethyl)-isoindol-1,3-dione
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(C1=CC=CC=C1)CC=1C=CC(=NC1)CN1C(C2=CC=CC=C2C1=O)=O
Step Two
Name
Example 188
Quantity
383 mg
Type
reactant
Smiles
Step Three
Name
Quantity
538 μL
Type
reactant
Smiles
O.NN
Step Four
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction solution was partitioned in water
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The organic layer was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by NH silica gel column chromatography (ethyl acetate/methanol=10/1)

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)CC=1C=CC(=NC1)CN
Measurements
Type Value Analysis
AMOUNT: MASS 122 mg
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.